molecular formula C25H36N4O3 B2867065 N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide CAS No. 921924-38-1

N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide

Cat. No.: B2867065
CAS No.: 921924-38-1
M. Wt: 440.588
InChI Key: NWNARXJSITVWFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide” is a complex organic compound that features a unique combination of cyclohexene, indoline, and morpholine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide” typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as cyclohexene derivatives, indoline derivatives, and morpholine derivatives. These intermediates are then coupled through a series of reactions, including amide bond formation, to yield the final product. Common reagents used in these reactions include coupling agents like EDCI or DCC, and catalysts such as palladium or copper complexes.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

“N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide” can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure might allow for the creation of novel materials with specific properties.

Biology and Medicine

In biology and medicine, “N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide” could be investigated for its potential as a therapeutic agent

Industry

In industry, this compound could be used in the development of new materials with unique properties, such as polymers or coatings. Its ability to undergo various chemical reactions makes it a versatile intermediate in industrial processes.

Mechanism of Action

The mechanism of action of “N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide” would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)acetamide
  • N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)urea

Uniqueness

What sets “N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide” apart from similar compounds is its specific combination of functional groups and structural features. This unique arrangement may confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-N'-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-morpholin-4-ylethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H36N4O3/c1-28-12-10-21-17-20(7-8-22(21)28)23(29-13-15-32-16-14-29)18-27-25(31)24(30)26-11-9-19-5-3-2-4-6-19/h5,7-8,17,23H,2-4,6,9-16,18H2,1H3,(H,26,30)(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWNARXJSITVWFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NCCC3=CCCCC3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H36N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.